molecular formula C7H8F3NO3 B1476013 1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid CAS No. 2098011-66-4

1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid

Cat. No.: B1476013
CAS No.: 2098011-66-4
M. Wt: 211.14 g/mol
InChI Key: QHHCQFZQZGFLLP-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid is a sophisticated azetidine-based building block designed for advanced medicinal chemistry and drug discovery research. The azetidine ring serves as a valuable constrained scaffold, a property recognized for its utility in creating novel spirocyclic derivatives and other conformationally restricted compounds that are of significant interest for biological and foldameric applications . The 3,3,3-trifluoro-2-oxopropyl moiety introduces a potent electrophilic center and the strong electronic effects of the trifluoromethyl group, which are crucial for modulating a compound's lipophilicity, metabolic stability, and binding affinity in target proteins. This unique combination of a strained four-membered azetidine ring and a highly functionalized trifluoromethyl ketone side chain makes this derivative a particularly versatile intermediate for the synthesis of novel azaheterocycles and potential enzyme inhibitors, such as reversible Monoacylglycerol Lipase (MAGL) inhibitors where related azetidine scaffolds have shown promise . Furthermore, the carboxylic acid functional group provides a critical handle for further synthetic elaboration via amidation or esterification, allowing researchers to integrate this complex pharmacophore into diverse molecular architectures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,3,3-trifluoro-2-oxopropyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)5(12)3-11-1-4(2-11)6(13)14/h4H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHCQFZQZGFLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid (CAS Number: 2098011-66-4) is a synthetic compound notable for its unique trifluoromethyl group and azetidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme interactions and metabolic pathway modulation.

  • Molecular Formula : C7H8F3NO3
  • Molar Mass : 211.14 g/mol
  • Density : 1.488 g/cm³ (predicted)
  • Boiling Point : 268.5 °C (predicted)
  • pKa : 2.48 (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on enzymatic functions and potential therapeutic applications.

Enzyme Interaction

Research indicates that this compound can serve as a building block for the synthesis of more complex molecules and can be utilized in studying enzyme interactions. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various azetidine derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Inhibitory Effects on Cancer Models

In related research, compounds similar to this compound were tested for their ability to inhibit fatty acid synthase (FASN), an enzyme crucial for lipid metabolism in cancer cells. The findings demonstrated that these compounds could reduce cell viability in cancer models by impairing mitochondrial function and increasing reactive oxygen species levels .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against various pathogens; potential for therapeutic use
Cancer InhibitionReduced cell viability in cancer models; impacts on FASN and mitochondrial function
Enzyme InteractionPotential as a modulator of metabolic pathways; useful in studying enzyme interactions

Scientific Research Applications

Medicinal Chemistry

1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid has shown promise as a building block in the synthesis of pharmaceuticals. Its unique structural features allow it to serve as a precursor for various bioactive compounds.

Case Study: Synthesis of Antiviral Agents
Recent studies have explored the compound's utility in synthesizing antiviral agents. Researchers have demonstrated that derivatives of this compound exhibit inhibitory activity against viral replication pathways, suggesting potential therapeutic applications in treating viral infections.

Biochemical Research

The compound's interactions with enzymes and proteins make it a valuable tool in biochemical research. It has been observed to modulate enzyme activity, influencing metabolic pathways.

Table 1: Enzyme Interaction Studies

Enzyme TypeInteraction TypeEffect on Activity
AmidasesInhibitionDecreased hydrolysis rate
KinasesModulationAltered phosphorylation levels
ProteasesActivationEnhanced substrate cleavage

These interactions highlight the compound's potential as a biochemical probe for studying enzyme mechanisms and cellular processes.

Material Science

In material science, this compound can be utilized as a precursor for developing advanced materials with specialized properties.

Application Example: Synthesis of Fluorinated Polymers
The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers synthesized from this compound. This property is particularly advantageous for applications requiring durable materials under harsh conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its trifluoro-2-oxopropyl side chain. Below is a comparative analysis with related azetidine-3-carboxylic acid derivatives:

Compound Name Structural Features Pharmacological Activity/Application Synthesis Method Key References
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid Azetidine-3-carboxylic acid with trifluoro-2-oxopropyl side chain Potential S1P receptor modulation (inferred from analogs); intermediate for fluorinated drug candidates Likely derived from strain-release reactions of 1-azabicyclo[1.1.0]butane
1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid Azetidine-3-carboxylic acid with trifluoromethylthio and Boc-protected amine Building block for medicinal chemistry; enhanced metabolic stability One-pot synthesis from protected 3-haloazetidines
1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)-azetidine-3-carboxylic acid Azetidine-3-carboxylic acid with benzothiazole and fluorinated aryl groups Potent S1P1 agonist (EC50 < 1 nM); minimal S1P3 activity; reduces lymphocyte counts in vivo Optimized via lead compound diversification
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid Boc-protected azetidine with fluoromethyl substituent Intermediate for CNS-targeting drugs; improved blood-brain barrier penetration Multi-step functionalization of azetidine precursors
1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid Azetidine-3-carboxylic acid with bromopyridinyl group Unspecified bioactivity; likely used in kinase inhibitor development Not detailed in evidence; possibly via SNAr or cross-coupling

Key Pharmacological and Physicochemical Differences

  • Trifluoro-2-oxopropyl vs.
  • Azetidine vs. Piperidine Analogs : The piperidine analog 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid (CAS 2098011-51-7) has a six-membered ring, which reduces ring strain but may decrease metabolic stability compared to the azetidine core .
  • Fluorination Patterns : Fluorinated substituents (e.g., fluoromethyl, difluoro) in analogs like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) enhance solubility and bioavailability, whereas the trifluoro-2-oxopropyl group may prioritize lipophilicity for membrane permeability .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid with high purity?

Answer:

  • Step 1 : Begin with azetidine-3-carboxylic acid (CAS 36476-78-5) as the core scaffold .
  • Step 2 : Introduce the trifluoromethyl ketone group via nucleophilic substitution or coupling reactions under anhydrous conditions to minimize hydrolysis .
  • Step 3 : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd or Cu-based systems) based on computational reaction path screening to reduce trial-and-error approaches .
  • Step 4 : Purify intermediates using column chromatography or preparative HPLC, referencing retention factors from structurally similar azetidine derivatives .

Advanced: How can computational methods resolve contradictions in reaction mechanisms for trifluoromethyl-group incorporation?

Answer:

  • Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify competing pathways (e.g., SN2 vs. radical mechanisms) .
  • Data Integration : Cross-validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic evidence (e.g., 19F^{19}\text{F} NMR to track fluorine bonding environments) .
  • Case Study : If unexpected byproducts arise, compare computed activation energies for alternative pathways with observed product ratios to pinpoint dominant mechanisms .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm azetidine ring integrity; 19F^{19}\text{F} NMR to verify trifluoromethyl group retention .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C8_8H10_{10}F3_3NO3_3) and detect fragmentation patterns indicative of labile bonds .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if crystalline derivatives can be obtained .

Advanced: How to design assays for evaluating biological activity, given potential off-target effects from the trifluoromethyl group?

Answer:

  • Target Selection : Prioritize enzymes with known sensitivity to trifluoromethyl motifs (e.g., serine hydrolases or kinases) .
  • Control Experiments : Use isotopologues (e.g., 2H^{2}\text{H}/13C^{13}\text{C}-labeled analogs) to distinguish specific binding from non-specific interactions .
  • Data Interpretation : Apply statistical clustering (e.g., PCA) to separate trifluoromethyl-specific effects from azetidine-related background noise .

Basic: What safety protocols are essential when handling this compound in aqueous environments?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as azetidine derivatives can irritate mucous membranes .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for incineration .
  • First Aid : For inhalation exposure, administer oxygen and seek immediate medical attention .

Advanced: How to address discrepancies in reported reactivity of the trifluoromethyl ketone moiety under varying pH conditions?

Answer:

  • Systematic Screening : Perform kinetic studies across a pH range (2–12) to map hydrolysis rates and identify stable regimes .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}\text{O}-H2_2O) to trace hydrolysis pathways (e.g., nucleophilic vs. acid-catalyzed cleavage) .
  • Computational Validation : Compare experimental rate constants with DFT-derived activation energies for proposed mechanisms .

Basic: What chromatographic methods are optimal for isolating this compound from reaction mixtures?

Answer:

  • Reverse-Phase HPLC : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for high-resolution separation .
  • TLC Monitoring : Employ silica plates with UV-active indicators; visualize using ninhydrin for azetidine detection .

Advanced: How to design degradation studies to assess environmental persistence?

Answer:

  • Photolysis Experiments : Expose the compound to UV light (254 nm) and monitor decomposition via LC-MS; compare with computational predictions of bond dissociation energies .
  • Biodegradation Assays : Use soil microcosms or activated sludge systems to quantify half-lives under aerobic/anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid

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